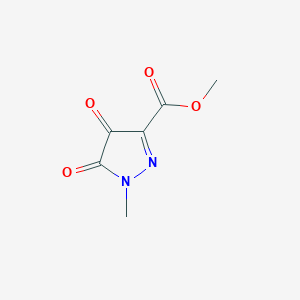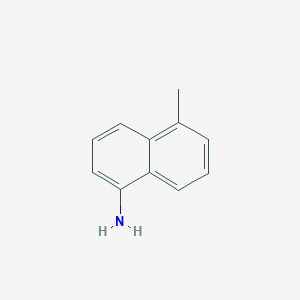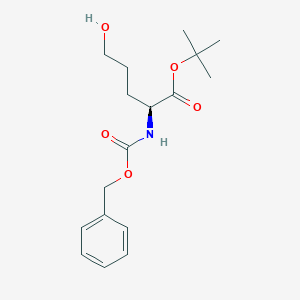
2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline
Vue d'ensemble
Description
“2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline” is a chemical compound with the CAS Number: 1040336-24-0 . It has a molecular weight of 189.22 . The IUPAC name for this compound is 2-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)aniline .
Synthesis Analysis
The synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines can be achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11N3O/c1-6-3-4-8(5-9(6)11)10-12-7(2)13-14-10/h3-5H,11H2,1-2H3 . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Applications De Recherche Scientifique
Fluorescence Quantum Yield Improvement
The 1,2-diazole fragment in compounds like “2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline” acts as an electron-withdrawing group. This property is utilized in various conducting systems to increase the quantum yield of fluorescence and improve molecular stability .
Anti-Trypanosomal Activity
Compounds containing the 1,2,4-oxadiazole moiety have been studied for their anti-trypanosomal activity. They are evaluated through molecular docking and cytotoxicity assays to determine their effectiveness against Trypanosoma cruzi cysteine protease cruzain .
Anticancer Evaluation
The MTT assay is used to quantify living cells by measuring the activity of mitochondrial enzymes. Compounds with the 1,2,4-oxadiazole structure are tested for their ability to reduce tetrazolium dye MTT to purple formazan, indicating potential anticancer properties .
Antibacterial Activity
Novel derivatives of 1,2,4-oxadiazole have been synthesized and evaluated for their antibacterial activity against various bacterial strains. Some derivatives have shown excellent antibacterial properties .
Sigma Receptor Binding
In drug discovery research, synthesized 1,2,4-oxadiazole derivatives are evaluated in vitro for their binding affinity to sigma receptors using radiolabelled ligands. This research aims to find compounds with high affinity and selectivity to sigma receptors .
Synthesis and Docking Studies
A set of 1,2,4-oxadiazole linked derivatives are synthesized and their structures confirmed through NMR and Mass spectral analysis. These compounds are then subjected to docking studies to predict their interaction with biological targets .
Safety and Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Mécanisme D'action
Target of Action
It’s known that the 1,2,4-oxadiazole ring, a key structural component of this compound, is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .
Mode of Action
The presence of the 1,2,4-oxadiazole ring in the compound suggests that it might interact with its targets through intramolecular hydrogen bonding between the n atom of the oxadiazole moiety and nh2 group .
Biochemical Pathways
Compounds with a 1,2,4-oxadiazole ring have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy, agents for treatment of age-related diseases, antimicrobials, novel class of peroxisome proliferator-activated receptor αr/δ (pparα/δ) dual agonists, and sirtuin 2 inhibitors .
Result of Action
Given the known activities of similar 1,2,4-oxadiazole derivatives, it can be inferred that this compound may have potential therapeutic effects in various medical conditions .
Propriétés
IUPAC Name |
2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-11-9(13-12-6)7-4-2-3-5-8(7)10/h2-5H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENHPXCQTHIVKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90506541 | |
| Record name | 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90506541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline | |
CAS RN |
76629-36-2 | |
| Record name | 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90506541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8H-Cyclopent[a]acenaphthylen-8-one, 6b,7-dihydro-6b-hydroxy-1,6,7,9-tetramethyl-](/img/structure/B180367.png)
![9-(4-Phenylphenyl)-10-[10-(4-phenylphenyl)anthracen-9-yl]anthracene](/img/structure/B180369.png)

![12,13-Dihydro-3,9-dichloro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B180378.png)
![({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B180380.png)
![1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea](/img/structure/B180381.png)


![8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B180387.png)




![ethyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B180395.png)